molecular formula C9H9NO2 B3133427 3-Pyridinecarboxylic acid, 5-ethenyl-, methyl ester CAS No. 38940-67-9

3-Pyridinecarboxylic acid, 5-ethenyl-, methyl ester

Cat. No. B3133427
CAS RN: 38940-67-9
M. Wt: 163.17 g/mol
InChI Key: UAVVZJIMFHIEJV-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 5-ethenyl-, methyl ester is an organic compound. It is a derivative of pyridinecarboxylic acid . The molecular formula of this compound is C9H9NO2 and its molecular weight is 163.17326 .


Synthesis Analysis

The synthesis of esters like 3-Pyridinecarboxylic acid, 5-ethenyl-, methyl ester can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid. A small amount of pyridine or other base is usually added to the reaction mixture to neutralize the resulting acid .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis of Cardiotonic Agents : Compounds structurally similar to 3-Pyridinecarboxylic acid, 5-ethenyl-, methyl ester, such as the ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, have been synthesized and tested for cardiotonic activity. These compounds showed varying degrees of positive inotropic activity, indicating potential for developing cardiotonic drugs (Mosti et al., 1992) (Mosti et al., 1993).

  • Reactivity with Carbanionic Nucleophiles : Research into the reactivity of compounds similar to 3-Pyridinecarboxylic acid, 5-ethenyl-, methyl ester, like 3-ethenyl-4-methylcyclohex-2-en-1-one, with various carbanionic nucleophiles, has been conducted to understand their chemical behavior and potential applications in synthesizing novel compounds (Brown et al., 1984).

  • Photochemical Reactions : Studies have examined the photomethylation and -methoxylation reactions of methyl 2-pyridinecarboxylate, which shares structural similarities with 3-Pyridinecarboxylic acid, 5-ethenyl-, methyl ester. These studies provide insights into the photochemical properties of such compounds (Sugiyama et al., 1981).

Safety and Hazards

While specific safety and hazard information for 3-Pyridinecarboxylic acid, 5-ethenyl-, methyl ester is not available in the search results, general precautions for handling similar organic compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

methyl 5-ethenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVVZJIMFHIEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337873
Record name Methyl 5-ethenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-ethenylpyridine-3-carboxylate

CAS RN

38940-67-9
Record name Methyl 5-ethenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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